(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid
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Overview
Description
(Z)-2-((2-(4-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid is a useful research compound. Its molecular formula is C18H14O6 and its molecular weight is 326.304. The purity is usually 95%.
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Scientific Research Applications
Protection Against Liver Injury
One of the significant applications of derivatives related to this compound is in the protection against liver injury. A study demonstrated that a closely related compound, acting as an aldose reductase inhibitor, protected rats from CCl4-induced liver injury and fibrogenesis. This research suggests that by affecting the nuclear factor κB (NF-κB)-dependent expression of cytokines and chemokines, such compounds could serve as novel therapeutic targets for inflammatory pathology (Wang et al., 2012).
Antimicrobial Activity
Research into the antimicrobial properties of compounds structurally similar to the one has been fruitful. A study found that derivatives exhibited potential antimicrobial agents against a panel of bacteria, mycobacteria, and fungi. Among these, certain derivatives showed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, suggesting their use in tackling resistant bacterial strains (Krátký, Vinšová, & Stolaříková, 2017).
Applications in Organic Solar Cells
Another fascinating application area is in the design of donor materials for organic solar cells. A study focusing on triazatruxene-based donor materials found that structural modifications, including the integration of acceptor moieties like rhodanine-3-acetic acid, could yield compounds with promising optoelectronic properties. These materials exhibited reduced energy gaps and showed potential for efficient photovoltaic applications (Khan et al., 2019).
Mechanism of Action
Target of Action
The primary target of CHEMBL4105165 is currently under investigation . It has been found to inhibit bovine milk xanthine-oxidase , suggesting that it may have a role in modulating this enzyme’s activity.
Mode of Action
Given its inhibitory effect on bovine milk xanthine-oxidase , it is plausible that it binds to this enzyme and prevents it from catalyzing its normal reactions.
Biochemical Pathways
Considering its inhibitory effect on bovine milk xanthine-oxidase , it may impact pathways involving this enzyme, such as purine degradation or reactive oxygen species production.
Result of Action
Given its inhibitory effect on bovine milk xanthine-oxidase , it may reduce the production of uric acid and reactive oxygen species, potentially impacting cellular oxidative stress levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability, its interaction with its target, and its overall effectiveness.
Biochemical Analysis
Biochemical Properties
The biochemical properties of CHEMBL4105165 are largely determined by its interactions with various biomolecules. For instance, it has been found to inhibit bovine milk xanthine-oxidase . This interaction suggests that CHEMBL4105165 may play a role in modulating oxidative stress, given that xanthine oxidase is involved in the production of reactive oxygen species.
Cellular Effects
Its inhibition of xanthine oxidase suggests that it may influence cellular processes related to oxidative stress
Molecular Mechanism
The molecular mechanism of CHEMBL4105165 involves its interaction with xanthine oxidase, an enzyme involved in purine metabolism . By inhibiting this enzyme, CHEMBL4105165 may affect the production of uric acid and reactive oxygen species, potentially influencing cellular processes related to inflammation and oxidative stress .
Metabolic Pathways
Its interaction with xanthine oxidase suggests that it may be involved in purine metabolism
Properties
IUPAC Name |
2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-12-4-2-11(3-5-12)8-16-18(21)14-7-6-13(9-15(14)24-16)23-10-17(19)20/h2-9H,10H2,1H3,(H,19,20)/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBMDXZADURIQF-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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